molecular formula C17H11N3O6S B1676642 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877636-42-5

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Cat. No. B1676642
M. Wt: 385.4 g/mol
InChI Key: UASIRTUMPRQVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, also known as 4-OPP, is a synthetic molecule that has recently been studied for its potential applications in scientific research. The molecule has a unique structure, consisting of two pyrimidine rings and a nitrobenzoate group. It has been explored for its potential to act as an inhibitor of several different enzymes, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Role in Cardiovascular and Gastrointestinal Function

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) has been identified as a potent functional antagonist of the apelin (APJ) receptor, which is a critical mediator in cardiovascular homeostasis. It has also been associated with the pathogenesis of cardiovascular diseases. Additionally, there's emerging evidence of its role in energy metabolism and gastrointestinal function. ML221 is selective over the angiotensin II type 1 (AT1) receptor and shows minimal activity against other GPCRs, highlighting its potential specificity in targeting the APJ receptor (Maloney et al., 2012).

Synthesis and Potential in Cognitive Disorders

A compound structurally related to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, PF-04447943, a PDE9A inhibitor, has been developed for potential use in cognitive disorders. This compound has shown procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. It is currently in clinical trials, indicating its significant potential in treating cognitive disorders (Verhoest et al., 2012).

Antibacterial and Insecticidal Applications

Compounds with pyrimidine and pyrazole moieties, similar to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, have shown promising results in antimicrobial and insecticidal activities. These studies suggest potential applications in the development of new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

Anticancer Properties

Various derivatives of pyrimidine, akin to the core structure of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, have shown significant anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating their potential in cancer therapy (Kumari et al., 2017).

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIRTUMPRQVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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